(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid

Description

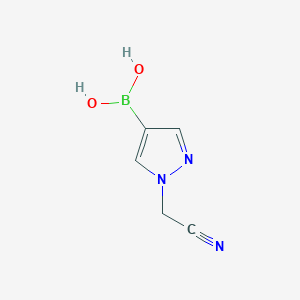

(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is a pyrazole-based boronic acid derivative with a cyanomethyl substituent at the pyrazole ring’s 1-position and a boronic acid group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the boronic acid moiety’s ability to form reversible covalent bonds with diols, making it useful in sensors, drug delivery systems, and Suzuki-Miyaura cross-coupling reactions . The cyanomethyl group introduces electron-withdrawing effects, which may modulate the compound’s acidity (pKa), solubility, and reactivity compared to analogs with different substituents.

Properties

Molecular Formula |

C5H6BN3O2 |

|---|---|

Molecular Weight |

150.93 g/mol |

IUPAC Name |

[1-(cyanomethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C5H6BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,2H2 |

InChI Key |

ZBIXHCLBIFMODW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CC#N)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted-1H-pyrazol-4-yl boronic acids typically involves:

- Starting from 1-substituted-4-bromopyrazoles,

- Lithiation at the 4-position using organolithium reagents,

- Subsequent reaction with boron reagents (e.g., boric acid esters or trimethyl borate),

- Followed by work-up and purification steps to isolate the boronic acid derivative.

This approach is well-documented in patent CN104478917A, which describes a one-pot boronation process using 1-substituted-4-bromopyrazoles, hexyllithium, and boric acid esters under controlled low temperatures (-70 to -80 °C) to yield 1-substituted-1H-pyrazol-4-pinacol borates, which can be converted to the boronic acid form by acidification.

Specific Method for Cyanomethyl Substituent

While the patent primarily discusses alkyl, benzyl, and other substituents at the 1-position, the cyanomethyl group (–CH2CN) can be introduced via a similar lithiation-boronation sequence starting from 1-(cyanomethyl)-4-bromopyrazole. The key steps are:

Lithiation: Treatment of 1-(cyanomethyl)-4-bromopyrazole with a strong base such as hexyllithium or n-butyllithium at low temperature (-70 to -80 °C) to generate the 4-lithiated intermediate.

Boronation: Reaction of the lithiated intermediate with a boron source such as trimethyl borate or tripropoxyboron to form the boronate ester intermediate.

Work-up: Acidification with glacial acetic acid and aqueous work-up to hydrolyze the boronate ester to the boronic acid.

Purification: Extraction, drying, and crystallization steps to isolate the pure (1-(cyanomethyl)-1H-pyrazol-4-yl)boronic acid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation | Hexyllithium in THF | -70 to -80 | - | Requires inert atmosphere, dry solvents |

| Boronation | Trimethyl borate or tripropoxyboron | -70 to -80 | - | One-pot reaction with lithiation |

| Acidification | Glacial acetic acid, aqueous work-up | 0 to 25 | - | Converts boronate ester to boronic acid |

| Purification | Extraction with ethyl acetate, drying, crystallization | Room temperature | 75-82 | High purity product (>98% by GC/HPLC) |

Yields reported for similar 1-substituted pyrazol-4-yl boronic acids range from 75% to 82% with high purity confirmed by NMR and chromatographic methods.

Analytical Characterization

- NMR Spectroscopy: 1H NMR confirms the substitution pattern on the pyrazole ring and the presence of the cyanomethyl group.

- GC/HPLC: Purity typically >98%.

- Mass Spectrometry: Confirms molecular weight consistent with the boronic acid derivative.

- Melting Point and Crystallinity: Used to confirm product identity and purity.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Material | 1-(Cyanomethyl)-4-bromopyrazole |

| Lithiation Reagent | Hexyllithium or n-butyllithium in THF |

| Boron Source | Trimethyl borate or tripropoxyboron |

| Temperature Range | -70 to -80 °C during lithiation and boronation |

| Work-up | Acidification with glacial acetic acid, aqueous extraction |

| Purification | Ethyl acetate extraction, drying over MgSO4, crystallization with heptane |

| Typical Yield | 75-82% |

| Purity | >98% by GC/HPLC |

| Analytical Techniques | 1H NMR, GC, HPLC, Mass Spectrometry |

Chemical Reactions Analysis

Types of Reactions: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles or nucleophiles, appropriate solvents, and reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic esters or borates.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid exhibit promising anticancer properties. In one study, a series of pyrazole derivatives were synthesized and evaluated against a panel of 60 cancer cell lines. Among these, certain compounds demonstrated moderate to strong inhibition, indicating their potential as anticancer agents . The IC50 values of these compounds suggest high potency and efficacy, making them candidates for further development in cancer therapeutics .

Targeting Kinase Inhibition

The compound has also been explored for its ability to inhibit specific kinases involved in cancer progression. For instance, studies indicate that pyrazole derivatives can selectively inhibit receptor tyrosine kinases, which play critical roles in cellular signaling pathways related to cancer growth and metastasis . The structural modifications introduced through Suzuki coupling reactions enhance the binding affinity of these compounds to their targets, thereby improving their therapeutic potential .

Synthetic Applications

Suzuki Coupling Reactions

this compound serves as a crucial intermediate in Suzuki coupling reactions, which are widely used for synthesizing complex organic molecules. This compound can react with various aryl halides to form biaryl compounds, which are valuable in pharmaceutical development . The versatility of this reaction allows for the introduction of diverse functional groups, enabling the design of tailored compounds for specific biological activities.

Material Science

Polymer Chemistry

In the realm of material science, boronic acids like this compound are utilized in the synthesis of polymeric materials with unique properties. These materials can exhibit stimuli-responsive behavior due to the reversible formation of boronate esters with diols, making them suitable for applications in drug delivery systems and smart materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The substituent at the pyrazole’s 1-position significantly influences electronic properties and reactivity. Key analogs include:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effect |

|---|---|---|---|---|

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | Methyl (-CH₃) | C₅H₇BN₂O₂ | 136.96 | Electron-donating |

| (1-Benzyl-1H-pyrazol-4-yl)boronic acid | Benzyl (-CH₂C₆H₅) | C₁₀H₁₁BN₂O₂ | 202.02 | Moderate electron-withdrawing |

| (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid | Cyanoethyl (-CH₂CH₂CN) | C₆H₈BN₃O₂ | 164.96 | Strong electron-withdrawing |

| (1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid | 2-Chlorophenyl (-C₆H₄Cl) | C₉H₈BClN₂O₂ | 222.44 | Resonance/inductive effects (Cl) |

Key Observations :

- The cyanomethyl group (-CH₂CN) is strongly electron-withdrawing due to the nitrile’s inductive effect, lowering the boronic acid’s pKa compared to methyl or benzyl analogs .

- Bulky substituents like benzyl or chlorophenyl may sterically hinder boronic acid-diol interactions, reducing binding affinity in physiological applications .

Acidity (pKa) and Reactivity

The pKa of boronic acids determines their ionization state and reactivity under physiological conditions.

- Electron-withdrawing groups (e.g., -CN, -Cl) lower pKa, enhancing acidity and favoring the boronate form (conjugate base) at neutral pH. This improves binding to diols (e.g., glucose) in biosensing applications .

- Electron-donating groups (e.g., -CH₃) raise pKa, reducing acidity and limiting boronate formation unless at high pH .

For example, 3-AcPBA and 4-MCPBA analogs (pKa ~8–9) are less suitable for physiological use compared to compounds with pKa closer to 7.4 . The cyanomethyl derivative’s predicted lower pKa may enhance glucose-binding efficiency in diabetes therapeutics.

Solubility and Physicochemical Properties

- Polar Substituents: The cyanomethyl group increases polarity compared to methyl or benzyl analogs, improving solubility in polar solvents (e.g., DMSO, water) .

- Aryl Substituents : Chlorophenyl or benzyl groups reduce aqueous solubility but enhance lipophilicity, favoring membrane permeability in drug design .

Biological Activity

(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is a significant organoboron compound characterized by its unique structural features, including a boronic acid functional group attached to a pyrazole ring with a cyano group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C₇H₈B₃N₃O₂. The presence of both the boronic acid and cyano groups enhances its reactivity and allows it to participate in various chemical and biological interactions. The ability of boronic acids to form reversible covalent bonds with diols is particularly useful in biological applications, including drug design and development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Pyrazole derivatives, including this compound, have been evaluated for their anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The combination of these compounds with traditional chemotherapeutics like doxorubicin has demonstrated synergistic effects, enhancing cytotoxicity against resistant cancer cell lines.

- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit specific enzymes such as phosphodiesterases (PDEs). For instance, some pyrazole derivatives showed selective inhibition of PDE1B with IC50 values ranging from 0.001 to 0.1 mM . This suggests potential therapeutic applications in conditions where modulation of cyclic nucleotide levels is beneficial.

- Antimicrobial Activity : The antimicrobial efficacy of pyrazole derivatives has also been documented. For example, certain pyrazoles were tested against various bacterial strains and showed promising results, indicating their potential as antimicrobial agents .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Binding Interactions : The compound can act as a ligand for various molecular targets, influencing enzyme activity and receptor interactions due to the presence of the boronic acid moiety.

- Cellular Pathways : By modulating key signaling pathways involved in cell proliferation and survival, such as those regulated by phosphodiesterases, this compound can potentially alter the course of diseases like cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.